2,3-Dihydro-naphto[1,8-bc]pyran-2-one
Description
Properties
Molecular Formula |
C12H8O2 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-one |
InChI |
InChI=1S/C12H8O2/c13-11-7-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6H,7H2 |
InChI Key |
MDIMZDZDDYRIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)OC1=O |
Origin of Product |
United States |
Preparation Methods
Rhodium(III)-Catalyzed Cascade C-H Activation and Annulation
A highly efficient and step-economic approach involves Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles followed by annulation with sulfoxonium ylides. This method proceeds under mild, redox-neutral conditions and selectively forms 2,3-dihydro-naphtho[1,8-bc]pyrans, including the target pyran-2-one derivative.
- Reaction Conditions: Mild temperature, Rh(III) catalyst, presence of sulfoxonium ylides
- Mechanism: Multiple C-H activations leading to annulation and ring closure
- Advantages: High selectivity, mild conditions, step economy
- Reference: PubMed 2018 study on Rh(III)-catalyzed synthesis
Base-Promoted Domino Reaction Approach
A notable synthetic route involves a base-promoted domino reaction between active methylene compounds (such as malononitrile) and naphthalene derivatives or related substrates.
- Key Reagents: Alkyl 3-bromo-3-nitroacrylates, malononitrile, potassium hydroxide (KOH)
- Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
- Reaction Conditions: Typically reflux or room temperature for 2–6 hours
- Mechanism: Consecutive addition–elimination, cyclization, ring opening and closing sequences forming C–O, C–N, and C–C bonds
- Yields: Moderate to excellent (up to 87–88%)
- Selectivity: Good regio- and stereoselectivity depending on base and solvent
- Representative Data Table:
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | KOH | DMF | 100 | 3 | 87 | Optimal yield |
| 2 | NaH | THF | RT | 12 | 30 | Lower yield |
| 3 | NaNH2 | DMF | RT | 12 | 34 | Moderate yield |
| 4 | KOH | DMSO | 100 | 6 | 60 | Lower yield, longer time |
| 5 | Piperidine | THF | Reflux | 3 | 20–24 | Lower yield, side products |
- Reference: ACS Omega 2017, base-promoted domino synthesis and optimization
Reaction of Alkyl 3-Bromo-3-Nitroacrylates with 2-Hydroxynaphthalene-1,4-dione
Another synthetic route involves the reaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione in methanol in the presence of potassium acetate (AcOK).
- Reaction Conditions: Room temperature, 3 hours, methanol solvent
- Outcome: Formation of condensed furancarboxylates and dihydronaphthofuran derivatives, which can be precursors or analogs to pyran-2-one systems
- Mechanism: Nucleophilic substitution and cyclization catalyzed by acetate ion
- Advantages: Mild conditions, good yields
- Reference: Beilstein Journal of Organic Chemistry 2025
Lactonization and Intramolecular Cyclization
Traditional methods for constructing the dihydropyran-2-one ring involve intramolecular lactonization of hydroxyesters or hydroxyacids derived from naphthalene precursors.
- Typical Catalysts: p-Toluenesulfonic acid (acid catalysis)
- Conditions: Heating under reflux or microwave-assisted heating
- Mechanism: Acid-catalyzed intramolecular transesterification or lactonization forming the pyran-2-one ring
- Applications: Used in synthesis of natural products and analogs containing the 2H-pyran-2-one skeleton
- Reference: ARKIVOC 2013 review on 2H-pyran-2-one syntheses
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Rh(III)-Catalyzed Cascade C-H Activation | Benzoylacetonitriles, sulfoxonium ylides, Rh(III) catalyst | Mild, redox-neutral | High | Step-economic, selective annulation |
| Base-Promoted Domino Reaction | Alkyl 3-bromo-3-nitroacrylates, malononitrile, KOH | DMF/DMSO, reflux or RT | 20–88 | Domino sequence, moderate to excellent yields |
| Reaction with 2-Hydroxynaphthoquinone | Alkyl 3-bromo-3-nitroacrylates, AcOK | Methanol, RT, 3 h | Good | Formation of furancarboxylates analogs |
| Lactonization/Intramolecular Cyclization | Hydroxyesters, p-Toluenesulfonic acid | Reflux or microwave | Moderate to high | Traditional approach for pyran-2-one ring |
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-naphto[1,8-bc]pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for the reduction of this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions can produce dihydro derivatives.
Scientific Research Applications
2,3-Dihydro-naphto[1,8-bc]pyran-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds and is used in the study of reaction mechanisms and catalysis.
Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: It is used in the development of optoelectronic materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-naphto[1,8-bc]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could involve the modulation of cell signaling pathways and induction of apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the established synthetic routes for 2,3-Dihydro-naphto[1,8-bc]pyran-2-one and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation or Friedel-Crafts acylation. For example, derivatives of naphthopyran can be synthesized by reacting substituted naphthols with aldehydes or ketones under acidic conditions. A detailed protocol involves:
- Using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) as a Vilsmeier-Haack reagent to form intermediates .
- Subsequent reactions with arylidene malononitriles or hydrazine derivatives to introduce functional groups like cyano or pyrazole moieties .
- Optimizing reaction conditions (e.g., reflux in ethanol with piperidine) to achieve yields of 70–80% .
Q. How is the structural confirmation of this compound derivatives performed?
Methodological Answer: Characterization relies on spectroscopic techniques:
- IR spectroscopy identifies carbonyl stretches (1,660–1,680 cm⁻¹) and aromatic C-H bending .
- ¹H-NMR resolves substituent patterns, such as vinyl protons (δ 5.69–5.93 ppm for CH=CH) and aryl protons (δ 7.20–8.96 ppm) .
- Mass spectrometry confirms molecular weight, with fragments indicating cyclization or side-chain cleavage .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Use personal protective equipment (PPE) , including nitrile gloves and safety goggles, due to acute toxicity risks (oral, dermal, and inhalation hazards) .
- Work in a fume hood to avoid inhalation of vapors, especially during reactions involving volatile solvents like DMF .
- Store the compound in airtight containers away from ignition sources, as decomposition may release toxic gases .
Advanced Research Questions
Q. How can contradictions in reaction outcomes be analyzed when modifying substituents on the naphthopyran core?
Methodological Answer:
- Control experiments with varying substituents (e.g., electron-withdrawing vs. donating groups) clarify steric/electronic effects. For instance, replacing a methoxy group with a nitro group may alter cyclization efficiency .
- HPLC-MS monitoring tracks intermediate formation, identifying side products like pyranopyrimidones or triazolopyrimidines .
- Computational modeling (DFT calculations) predicts regioselectivity in cyclization steps, resolving discrepancies between expected and observed products .
Q. What strategies enhance the bioactivity of naphthopyran derivatives in antimicrobial studies?
Methodological Answer:
- Structural hybridization : Fusing pyran rings with pyrazole or triazole moieties improves antimicrobial potency. For example, compound 7 (from ) showed enhanced activity due to the pyranopyrimidine scaffold .
- Substituent optimization : Introducing p-chlorophenyl groups increases lipophilicity, enhancing membrane penetration .
- In silico screening : Molecular docking against bacterial enzymes (e.g., DNA gyrase) guides rational design of derivatives with higher binding affinity .
Q. What mechanistic insights explain the cyclization reactions forming the pyranone ring?
Methodological Answer:
- Acid-catalyzed pathways : Protonation of carbonyl oxygen facilitates nucleophilic attack by adjacent hydroxyl or amine groups, forming the pyranone ring .
- Metal-mediated cyclization : ZnBr₂ or Ag₂CO₃ catalyzes intramolecular aldol condensation, as seen in the synthesis of α-pyrones .
- Thermodynamic control : High-temperature conditions favor six-membered transition states, minimizing strain in the pyranone product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
